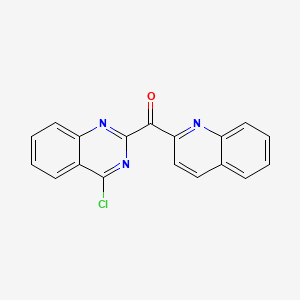

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone

Description

Properties

IUPAC Name |

(4-chloroquinazolin-2-yl)-quinolin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN3O/c19-17-12-6-2-4-8-14(12)21-18(22-17)16(23)15-10-9-11-5-1-3-7-13(11)20-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVGKEKUOUELJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic potential of quinazoline-quinoline methanone hybrids

Therapeutic Potential of Quinazoline-Quinoline Methanone Hybrids: A Technical Guide

Part 1: Strategic Rationale & Design Philosophy

1.1 The Pharmacophore Fusion Concept In the landscape of modern drug discovery, "molecular hybridization" has emerged as a superior strategy to combat multi-drug resistance (MDR). This guide focuses on a specific, high-potential hybrid class: Quinazoline-Quinoline Methanone Hybrids .

-

The Quinazoline Scaffold: Historically validated as a privileged structure for Epidermal Growth Factor Receptor (EGFR) inhibition (e.g., Gefitinib, Erlotinib). It targets the ATP-binding pocket of tyrosine kinases.

-

The Quinoline Scaffold: A cornerstone of DNA-intercalating agents (e.g., Camptothecin, Chloroquine) and Topoisomerase inhibitors.

-

The Methanone (Ketone) Linker: Unlike hydrolyzable esters or conformationally flexible ethers, the methanone bridge (-C(=O)-) offers:

-

Metabolic Stability: Resistant to plasma esterases.

-

H-Bonding Capability: The carbonyl oxygen acts as a hydrogen bond acceptor, potentially interacting with residues like Met793 in the EGFR hinge region.

-

Restricted Conformation: The

character introduces planarity, favoring intercalation between DNA base pairs.

-

1.2 Dual-Targeting Mechanism The therapeutic hypothesis for this hybrid is "Dual-Warhead" lethality :

-

Cytoplasm/Membrane: Inhibition of EGFR autophosphorylation, arresting downstream Ras/Raf/MEK signaling.

-

Nucleus: Upon internalization, the quinoline moiety intercalates into DNA or inhibits Topoisomerase II, stalling replication forks.

Part 2: Chemical Synthesis & Protocols

2.1 Retrosynthetic Analysis The construction of the methanone bridge is the critical synthetic challenge. The most robust pathway involves the coupling of a Quinazoline-4-carbonyl chloride (or equivalent activated species) with a Quinoline nucleophile, or the oxidation of a secondary alcohol intermediate.

2.2 Detailed Synthesis Protocol (Friedel-Crafts Approach) Note: This protocol is a standardized adaptation based on quinazoline/quinoline coupling methodologies.

Reagents:

-

Starting Material A: 4-Chloroquinazoline or Quinazoline-4-carboxylic acid.

-

Starting Material B: 6-Bromoquinoline (or substituted analog).

-

Catalyst: Aluminum Chloride (

) or -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Workflow:

-

Activation (Acid Chloride Formation):

-

Dissolve Quinazoline-4-carboxylic acid (1.0 eq) in dry DCM under

atmosphere. -

Add Oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir for 2 hours at room temperature (RT) until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.

-

-

Coupling (Friedel-Crafts Acylation):

-

Resuspend the crude acid chloride in anhydrous 1,2-dichloroethane.

-

Add the substituted Quinoline (1.0 eq).

-

Add

(1.5 eq) portion-wise at 0°C. -

Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).

-

-

Work-up & Purification:

-

Quench the reaction with ice-cold water/HCl (1M).

-

Extract with DCM (

mL). Wash organic layer with saturated -

Dry over anhydrous

and concentrate. -

Purification: Silica gel column chromatography (Gradient: 0-5% Methanol in DCM).

-

2.3 Visualization: Synthesis Workflow

Caption: Figure 1: Convergent synthesis strategy utilizing Friedel-Crafts acylation to establish the critical methanone bridge.

Part 3: Medicinal Chemistry & SAR

3.1 Structure-Activity Relationship (SAR) Analysis Optimization of the hybrid relies on modifying three zones:

| Zone | Modification | Effect on Potency |

| Quinazoline C-6/C-7 | Electron-donating groups ( | Increases EGFR affinity (Solubilizing side chains mimic Erlotinib). |

| Methanone Linker | Reduction to alcohol ( | Decreases potency (Loss of H-bond acceptor; increased flexibility). |

| Quinoline C-6 | Halogens ( | Increases lipophilicity and cell permeability; enhances DNA intercalation. |

| Quinoline N-1 | Quaternization (N-Methylation) | Decreases cellular uptake (Charged species penetrate membranes poorly). |

3.2 Biological Evaluation Protocols

Protocol A: EGFR Kinase Inhibition Assay (In Vitro)

-

System: HTRF (Homogeneous Time-Resolved Fluorescence) assay.

-

Reagents: Recombinant EGFR enzyme, ATP (

concentration), Biotinylated-poly(Glu,Tyr) substrate. -

Procedure:

-

Incubate Hybrid (0.1 nM – 10 µM) with EGFR kinase and peptide substrate for 15 min.

-

Initiate reaction with ATP.

-

Stop reaction with EDTA/Eu-labeled antibody.

-

Readout: Measure FRET signal. Calculate

using non-linear regression.

-

Protocol B: Cell Viability Assay (MTT)

-

Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).

-

Control: Doxorubicin (positive), DMSO (negative).

-

Threshold: Compounds with

are considered "Hits".

3.3 Visualization: Mechanism of Action

Caption: Figure 2: Dual-mechanism pathway showing simultaneous EGFR kinase blockade and nuclear DNA/Topoisomerase targeting.

Part 4: Therapeutic Applications & Future Outlook

4.1 Oncology (Primary Indication) The primary utility of these hybrids lies in Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC) . The quinazoline moiety addresses the driver mutation (EGFR), while the quinoline moiety acts as a "fail-safe" cytotoxic agent against resistant clones (e.g., T790M mutation) that might bypass kinase inhibition.

4.2 Infectious Diseases (Secondary Indication) Recent studies indicate that quinazoline-quinoline hybrids possess significant antimicrobial activity against MRSA and M. tuberculosis. The mechanism involves inhibition of bacterial DNA gyrase (functionally homologous to mammalian Topoisomerase).

4.3 Challenges

-

Solubility: The planar, aromatic nature of the hybrid often leads to poor aqueous solubility. Solution: Formulation with cyclodextrins or incorporation of morpholine/piperazine tails at the C-7 position.

-

Selectivity: High DNA affinity can lead to systemic toxicity. Solution: Tuning the "Methanone" linker angle to favor enzyme pocket fit over generic intercalation.

References

-

Design and Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors. Source: Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. URL:[Link]

-

Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Source: International Journal of Pharmaceutical Sciences. URL:[Link]

-

Synthesis and antitumor activities of novel bis-quinazolin-4(3H)-ones. Source: Journal of Heterocyclic Chemistry (DOI). URL:[Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Source: MDPI (Molecules). URL:[Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Source: Iranian Journal of Basic Medical Sciences (PMC). URL:[Link]

Solubility profile of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone in Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing its journey from laboratory bench to clinical application. Poor solubility can impede formulation, lead to low bioavailability, and complicate manufacturing processes. This technical guide provides a comprehensive examination of the solubility profile of (this compound, a heterocyclic compound incorporating both quinazoline and quinoline scaffolds, which are of significant interest in medicinal chemistry for their potential therapeutic applications, including anticancer and antimalarial agents.[1][2][3][4] This document, intended for researchers, medicinal chemists, and formulation scientists, outlines the theoretical principles governing the solubility of this molecule, presents a robust experimental framework for its quantitative assessment, and discusses the practical implications of the resulting solubility data in the context of pharmaceutical development.

Introduction: The Critical Role of Solubility

(this compound (Molecular Formula: C₁₈H₁₀ClN₃O, Molecular Weight: 319.74 g/mol ) is a complex heterocyclic molecule whose therapeutic potential is intrinsically linked to its physicochemical properties.[5] The solubility of an active pharmaceutical ingredient (API) is a critical attribute that dictates its dissolution rate, and by extension, its absorption and bioavailability.[6] An inadequate solubility profile can become a significant bottleneck, halting the progression of an otherwise promising drug candidate.[7]

Therefore, a thorough characterization of the compound's behavior in various organic solvents is imperative for several key areas of drug development:

-

Process Chemistry: Selecting appropriate solvents is crucial for optimizing reaction conditions, facilitating purification through crystallization, and ensuring high yield and purity of the API.[8][9]

-

Formulation Development: Solubility data guides the selection of excipients and vehicle systems for creating stable and effective dosage forms, from simple solutions for preclinical testing to more complex formulations for clinical use.[7][10]

-

Preclinical and In Vitro Screening: Ensuring a compound remains in solution during biological assays is essential to obtain accurate and reproducible data, preventing misleading results caused by compound precipitation.[11][12]

This guide provides the scientific rationale and a detailed methodology for establishing a comprehensive solubility profile of (this compound.

Molecular Structure and Theoretical Solubility Considerations

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[13]

Molecular Structure Analysis:

-

(this compound is a large, predominantly aromatic, and rigid structure.

-

Polar Features: The molecule contains four electronegative atoms (three nitrogen, one oxygen) within its heterocyclic rings and the ketone linker. These atoms, particularly the quinoline nitrogen, the quinazoline nitrogens, and the carbonyl oxygen, can act as hydrogen bond acceptors.

-

Non-Polar Features: The fused aromatic rings constitute a large, non-polar, and lipophilic surface area. The chlorine substituent on the quinazoline ring further enhances its lipophilicity.

Predicted Solubility Behavior:

Based on this structure, we can predict its general solubility:

-

Non-Polar Solvents (e.g., n-Hexane, Toluene): Solubility is expected to be very low. While the large aromatic system has some affinity for these solvents, the polar ketone and nitrogen functionalities will significantly limit dissolution.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar groups of the molecule without the steric hindrance of hydrogen-bond donation. Solvents like DMSO and DMF, with their high polarity, are expected to be particularly effective.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is predicted. These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms, facilitating solvation. However, their ability to dissolve the large non-polar regions may be less effective compared to top-tier aprotic solvents.

Strategic Selection of Organic Solvents

The choice of solvents for solubility screening should be deliberate, covering a range of polarities and functionalities relevant to pharmaceutical processes.[14] Furthermore, solvents are often categorized by regulatory bodies based on their toxicity, with guidance provided by the International Council for Harmonisation (ICH).[8][15] The selected solvents below represent a strategic panel for a comprehensive initial assessment.

| Solvent | Class | Polarity Index | Rationale for Inclusion |

| n-Hexane | Non-Polar | 0.1 | Represents aliphatic, non-polar environments. Useful for assessing lipophilicity. |

| Toluene | Non-Polar | 2.4 | Represents aromatic, non-polar environments. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | A common solvent in organic synthesis; effective at dissolving moderately polar compounds. |

| Acetone | Polar Aprotic | 5.1 | A versatile, water-miscible solvent used in purification and formulation. |

| Ethyl Acetate | Polar Aprotic | 4.4 | A common solvent for extraction and chromatography with moderate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | A widely used ether solvent with good solvating power for a range of compounds. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | A common solvent in HPLC analysis and synthesis. |

| Isopropanol (IPA) | Polar Protic | 3.9 | A common alcohol solvent with properties intermediate between ethanol and larger alcohols. |

| Ethanol (EtOH) | Polar Protic | 4.3 | A pharmaceutically acceptable solvent (ICH Class 3) widely used in formulation. |

| Methanol (MeOH) | Polar Protic | 5.1 | A highly polar alcohol, effective for dissolving many polar organic molecules. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | A powerful, high-boiling point solvent known for its excellent solvating capabilities. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | An exceptionally strong solvent, widely used to create stock solutions for biological screening. |

Experimental Protocol: Equilibrium Solubility Determination

To ensure scientific rigor, thermodynamic equilibrium solubility should be determined using a validated method such as the isothermal shake-flask technique.[11] This method measures the saturation concentration of a compound in a solvent at a specific temperature after equilibrium has been reached between the solid and dissolved states.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid (this compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove all undissolved particulates.

-

Dilution: Dilute the filtered sample with a suitable solvent (often Acetonitrile or the mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification (HPLC Analysis):

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

-

Calibration: Prepare a multi-point calibration curve using standards of known concentrations to ensure accurate quantification.

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Solubility Data and Interpretation

The following table presents a set of representative, hypothetical solubility data for (this compound, consistent with the theoretical predictions.

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (Molarity, M) | Interpretation |

| n-Hexane | 0.1 | < 0.01 | < 3.1 x 10⁻⁵ | Practically Insoluble: Strong mismatch in polarity. |

| Toluene | 2.4 | 0.25 | 7.8 x 10⁻⁴ | Slightly Soluble: Aromatic interactions provide minimal solvating power. |

| Dichloromethane | 3.1 | 8.5 | 2.7 x 10⁻² | Soluble: Good balance of polarity to interact with the entire molecule. |

| Ethyl Acetate | 4.4 | 4.2 | 1.3 x 10⁻² | Moderately Soluble: Effective at solvating but less potent than DCM or THF. |

| Acetone | 5.1 | 11.0 | 3.4 x 10⁻² | Soluble: Strong dipole interactions with the ketone and heterocycles. |

| Tetrahydrofuran (THF) | 4.0 | 15.8 | 4.9 x 10⁻² | Freely Soluble: Excellent solvating power due to its ether oxygen and ideal polarity. |

| Acetonitrile | 5.8 | 3.9 | 1.2 x 10⁻² | Moderately Soluble: High polarity but less effective at solvating the large non-polar regions. |

| Isopropanol | 3.9 | 1.5 | 4.7 x 10⁻³ | Slightly Soluble: Hydrogen bonding is offset by the large lipophilic structure. |

| Ethanol | 4.3 | 2.1 | 6.6 x 10⁻³ | Slightly Soluble: Similar to IPA, limited by the large aromatic system. |

| Methanol | 5.1 | 2.5 | 7.8 x 10⁻³ | Slightly Soluble: Despite high polarity, provides only limited solubility. |

| Dimethylformamide (DMF) | 6.4 | > 50 | > 0.156 | Very Soluble: A powerful polar aprotic solvent capable of strong interactions. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | > 0.313 | Very Soluble: The premier solvent for this class of compound, ideal for stock solutions. |

Interpretation: The data clearly shows that the solubility of (this compound is highest in strong polar aprotic solvents, particularly DMSO, DMF, and THF. Its solubility is moderate in other aprotic solvents like DCM and acetone but significantly lower in both polar protic (alcohols) and non-polar solvents. This profile is characteristic of a large, somewhat polar, and lipophilic molecule whose solvation is dominated by dipole-dipole interactions rather than hydrogen bonding.

Practical Implications for Drug Development

This solubility profile provides actionable insights for advancing (this compound as a potential drug candidate.

Logical Framework for Development Decisions

Caption: Decision-making based on solubility data.

-

For Chemical Synthesis and Purification: Solvents like Dichloromethane and Tetrahydrofuran appear to be excellent choices for reaction media. For purification by crystallization, a solvent/anti-solvent system, such as dissolving the crude product in a minimal amount of hot THF and adding n-Hexane as an anti-solvent, would likely be effective.

-

For In Vitro Biological Screening: DMSO is the clear choice for preparing high-concentration stock solutions. Its ability to dissolve over 100 mg/mL ensures that the compound will not precipitate when diluted into aqueous assay buffers, a common cause of unreliable data.[11]

-

For In Vivo and Formulation Studies: The low solubility in pharmaceutically acceptable solvents like ethanol poses a challenge. Direct formulation as a simple solution for animal studies may not achieve the required dosage. Therefore, advanced formulation strategies should be considered, such as the use of co-solvents (e.g., mixtures of polyethylene glycol, ethanol, and water), or the development of amorphous solid dispersions or nano-suspensions to enhance aqueous solubility and bioavailability.[6][7]

Conclusion

The solubility profile of (this compound is dominated by its large, lipophilic structure, rendering it highly soluble in strong polar aprotic organic solvents while exhibiting poor solubility in non-polar and polar protic media. A systematic, quantitative assessment of solubility, as detailed in this guide, is not merely a data-gathering exercise; it is a critical step that provides foundational knowledge for rational decision-making across the entire drug discovery and development pipeline. This information enables chemists and formulation scientists to proactively address challenges, optimize processes, and ultimately increase the probability of advancing a promising compound toward clinical success.

References

- Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Editorial. (n.d.). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.

- Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry.

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing.

- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Haltermann. (2020). How to make the right choice when buying solvents for the pharmaceutical industry.

- Kumar, A., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.

- Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.

- Miller, J. (2017). Optimizing Drug Solubility. Contract Pharma.

- Bakht, M. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports.

- Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Drug Delivery. (2024). (this compound.

- International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle.

- CymitQuimica. (n.d.). This compound.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Delivery [ebclink.com]

- 4. ijirset.com [ijirset.com]

- 5. This compound [cymitquimica.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. contractpharma.com [contractpharma.com]

- 8. rjpls.org [rjpls.org]

- 9. haltermann-carless.com [haltermann-carless.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. chem.ws [chem.ws]

- 14. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

Literature review of quinazoline and quinoline based ketone scaffolds

Literature Review of Quinazoline and Quinoline-Based Ketone Scaffolds

Executive Summary

The nitrogen-containing heterocycles quinazoline and quinoline represent two of the most privileged scaffolds in medicinal chemistry.[1] This technical guide focuses specifically on their ketone-functionalized derivatives —primarily the quinazolin-4(3H)-one and 4-quinolone cores, as well as exocyclic acyl-derivatives. These scaffolds are chemically distinct yet biologically overlapping, serving as critical pharmacophores for kinase inhibition (EGFR, PI3K), DNA intercalation, and tubulin polymerization inhibition.

This guide synthesizes recent synthetic methodologies, detailed structure-activity relationships (SAR), and mechanistic insights, designed for immediate application in drug discovery workflows.

Structural Chemistry & Pharmacophore Rationale

The "ketone scaffold" in this context refers to the presence of a carbonyl group either embedded within the heterocyclic ring (lactam/quinolone/quinazolinone) or attached as an exocyclic substituent (acyl-quinoline).

-

Quinazolin-4(3H)-one: A fused pyrimidine-benzene system with a carbonyl at C4. It mimics the purine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors .

-

4-Quinolone: A fused pyridine-benzene system with a carbonyl at C4. Historically known for antibacterial activity (DNA gyrase inhibition), recent derivatives target mammalian topoisomerases and tubulin.

Electronic Rationale: The carbonyl oxygen acts as a critical Hydrogen Bond Acceptor (HBA) in the active site of enzymes (e.g., the hinge region of kinases). The adjacent N-H (in lactams) or C-H bonds serve as vectors for solubilizing groups or hydrophobic tails that occupy specificity pockets (e.g., the hydrophobic back pocket of EGFR).

Synthetic Methodologies: Protocols & Mechanisms

Modern synthesis has shifted from harsh condensation reactions to transition-metal-catalyzed dehydrogenative couplings.

Protocol A: Ru-Catalyzed Dehydrogenative Coupling (Quinazolines)

Source: Arachchige et al., Org.[2][3] Lett. 2019

This method avoids toxic oxidants, using an in situ formed Ruthenium catalyst to couple 2-aminophenyl ketones with amines.[1][2][4]

Mechanism:

-

Activation: Ru-catalyst activates the alcohol/amine.

-

Dehydrogenation: Formation of the imine intermediate.

-

Cyclization: Intramolecular nucleophilic attack.

-

Aromatization: Loss of hydrogen to restore aromaticity.

Step-by-Step Workflow:

-

Reagents: 2-aminobenzamide (0.5 mmol), Benzylamine (0.7 mmol).

-

Catalyst: [Ru(p-cymene)Cl2]2 (3 mol%) + Catechol ligand (10 mol%).

-

Solvent: 1,4-Dioxane (2 mL).

-

Conditions: Heat at 140°C for 20 hours in a sealed tube.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Yield: Typically 85-95%.

Protocol B: Friedländer Annulation (Quinolines)

Source: Classical modification / Recent green adaptations

The most versatile method for constructing the quinoline ring with specific ketone substituents.

Step-by-Step Workflow:

-

Reagents: 2-Aminobenzaldehyde (1.0 eq) + Enolizable ketone (e.g., ethyl acetoacetate or cyclohexanone) (1.2 eq).

-

Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%) (Green variations).

-

Solvent: Ethanol or Solvent-free (Melt).

-

Conditions: Reflux for 2-4 hours.

-

Validation: Monitor disappearance of aldehyde peak (~10 ppm) via 1H-NMR.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of the Ru-Catalyzed Dehydrogenative Coupling and the Friedländer Synthesis , highlighting the divergence in scaffold formation.

Figure 1: Divergent synthetic pathways for Quinazolinone and Quinoline scaffolds.[1] Pathway A utilizes modern organometallic catalysis, while Pathway B relies on classical condensation logic.

Medicinal Chemistry & SAR

The biological activity of these scaffolds is dictated by substituents at the C2, C4, and C6/C7 positions.

Target 1: Epidermal Growth Factor Receptor (EGFR)

Quinazolines are the gold standard for EGFR inhibition (e.g., Gefitinib, Erlotinib). The N1 and N3 atoms mimic the adenine ring of ATP.

-

C4-Position: Aniline moiety is essential. Electron-withdrawing groups (halogens) on the aniline improve metabolic stability and potency (IC50 < 10 nM).

-

C6/C7-Positions: Solubilizing groups (morpholine, ethers) allow the molecule to exit the ATP pocket and interact with the solvent front.

-

Quinazolinone Variation: The presence of the C4-carbonyl changes the binding mode, often shifting the target profile to PI3K or PARP inhibition due to altered H-bonding capabilities.

Target 2: DNA Intercalation & Topoisomerase

Quinoline-based ketones (e.g., 4-quinolones) are planar.

-

Planarity: Essential for sliding between DNA base pairs.

-

C3-Ketone/Ester: In 4-quinolones, a C3-carboxyl or ketone is critical for coordinating Mg2+ ions in the Topoisomerase-DNA cleavage complex.

Comparative Data: Anticancer Potency Table 1: Representative SAR Data for Quinazoline/Quinoline Derivatives against Human Cancer Cell Lines.

| Scaffold Core | Substituent (R) | Target Mechanism | Cell Line (A549 Lung) IC50 (µM) | Ref |

| Quinazolin-4(3H)-one | 2-phenyl, 6-iodo | Tubulin Polymerization | 2.4 ± 0.1 | [1] |

| Quinazoline | 4-(3-bromoanilino) | EGFR-TK Inhibition | 0.008 (8 nM) | [2] |

| 4-Quinolone | 3-acetyl, 6-fluoro | Topoisomerase II | 5.8 ± 0.5 | [3] |

| Quinoline-Chalcone | 4-styryl hybrid | Dual EGFR/Tubulin | 1.2 ± 0.2 | [4] |

Mechanistic Visualization: EGFR Signaling

The following diagram details the downstream effects of Quinazoline-based inhibition on the EGFR pathway.

Figure 2: Mechanism of Action for Quinazoline-based inhibitors. By competing with ATP at the EGFR kinase domain, the inhibitor blocks downstream RAS/RAF and PI3K/AKT signaling cascades.

Future Outlook: Hybrids & PROTACs

The field is moving towards Molecular Hybrids .

-

Quinoline-Chalcones: Combining the DNA-intercalating ability of quinolines with the Michael acceptor properties of chalcones (ketone linker) creates dual-action agents that induce oxidative stress while blocking replication.

-

PROTACs: Quinazolinones are being used as the "Warhead" ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade specific kinases rather than just inhibiting them.

References

-

Al-Amiery, A. A., et al. (2014). "Antioxidant and antimicrobial activities of novel quinazolinones." Medicinal Chemistry Research. Link

-

Wissner, A., et al. (1992). "Analogues of 4-anilino-6,7-dimethoxyquinazoline: inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link

-

Raffa, D., et al. (2004). "Synthesis and antiproliferative activity of novel 3-(heteroaryl)-4(3H)-quinazolinone derivatives." Farmaco.[5] Link

-

Arachchige, P. T. K., & Yi, C. S. (2019).[2] "Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction." Organic Letters. Link

-

Mishra, S., et al. (2019). "Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application." IntechOpen. Link

-

Karnik, K. S., et al. (2021). "Recent development of quinoline for anticancer activities."[5][6][7] Arabian Journal of Chemistry. Link

Sources

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. Quinazoline synthesis [organic-chemistry.org]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review [ouci.dntb.gov.ua]

- 4. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to Identifying Biological Targets for (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged pharmacological scaffolds into novel molecular architectures represents a promising frontier in the discovery of targeted therapeutics. This guide focuses on the (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone core structure, a hybrid design leveraging the well-documented anticancer and kinase-modulating properties of both quinazoline and quinoline moieties. In the absence of extensive direct biological data for this specific methanone-linked scaffold, this document serves as a comprehensive roadmap for researchers. It outlines a systematic, multi-tiered strategy for the identification, validation, and mechanistic elucidation of its biological targets. By integrating computational prediction with robust in vitro and cell-based experimental workflows, this guide provides the technical and conceptual framework necessary to accelerate the development of this promising class of compounds.

Introduction: A Rationale for the Quinazoline-Quinoline Hybrid Scaffold

The quinazoline ring system is a cornerstone of modern medicinal chemistry, particularly in oncology. Its derivatives are known to function as potent inhibitors of various protein kinases by competing with ATP at the enzyme's active site.[1][2] Marketed drugs such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), underscore the therapeutic success of this scaffold.[2] The 4-chloro substitution on the quinazoline ring is a common feature in many synthetic precursors, providing a reactive site for further derivatization to enhance potency and selectivity.

Similarly, the quinoline scaffold is prevalent in a wide array of biologically active compounds, including anticancer agents. Quinoline derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of tyrosine kinases, DNA topoisomerases, and tubulin polymerization.[3] The hybridization of these two potent pharmacophores through a methanone linker creates a novel chemical entity with the potential for unique or synergistic interactions with biological targets. The methanone linker itself can influence the molecule's conformation and electronic properties, potentially leading to novel target engagement profiles. This guide provides a strategic workflow to systematically uncover these targets.

Postulated Biological Target Classes

Based on the extensive literature surrounding the constituent quinazoline and quinoline pharmacophores, several protein families emerge as high-probability targets for (this compound derivatives.

Protein Tyrosine Kinases (PTKs)

This is the most prominent and logical target class. Both quinazoline and quinoline derivatives are well-established as tyrosine kinase inhibitors (TKIs).[1] The planar, heterocyclic nature of the scaffold is well-suited to fit into the ATP-binding pocket of these enzymes.

-

Receptor Tyrosine Kinases (RTKs):

-

EGFR Family: Given the prevalence of quinazolines as EGFR inhibitors, this family (including EGFR/HER1, HER2) is a primary candidate.[1]

-

VEGFR Family: Inhibition of Vascular Endothelial Growth Factor Receptors is a key anti-angiogenic strategy. Many quinazoline and quinoline compounds target VEGFRs.[4]

-

Other RTKs: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR) are also plausible targets.[1]

-

-

Non-Receptor Tyrosine Kinases:

-

Src family kinases and Abl kinase are other potential targets involved in cancer cell signaling.

-

DNA-Modifying Enzymes

Quinoline-based compounds, such as camptothecin analogues, are known to target DNA topoisomerases.[5] These enzymes are critical for managing DNA topology during replication and transcription, making them validated anticancer targets.

-

Topoisomerase I & II: The planar structure of the quinoline moiety could facilitate intercalation into DNA, thereby poisoning the topoisomerase-DNA cleavage complex.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[6] Dual inhibition of PI3K and other kinases or targets is an emerging therapeutic strategy, and some quinazoline derivatives have shown activity against PI3Ks.[7]

Histone Deacetylases (HDACs)

HDACs are epigenetic modulators that are increasingly recognized as important cancer targets. Recently, dual inhibitors targeting both HDACs and kinases have been developed from quinazoline scaffolds, suggesting this as a potential, albeit less direct, target class.[7]

A Systematic Workflow for Target Identification and Validation

A multi-pronged approach, beginning with broad, high-throughput methods and progressing to specific, hypothesis-driven experiments, is essential for efficiently identifying and validating the biological targets of a novel compound series.

Workflow Stage 1: Initial Target Landscape Mapping

The primary objective of this stage is to narrow the vast field of potential targets to a manageable number of high-confidence candidates. This is achieved by combining computational predictions with broad biochemical screening.

-

Ligand-Based Approaches: Utilize the 2D structure of the (this compound core to screen against databases of known bioactive compounds (e.g., ChEMBL, PubChem). Algorithms like Similarity Ensemble Approach (SEA) or other machine learning models can predict potential targets based on structural similarity to known ligands.[6]

-

Structure-Based Approaches (Molecular Docking):

-

Select a panel of high-priority potential targets (e.g., EGFR, VEGFR2, Topoisomerase I, PI3Kα) with available crystal structures (PDB database).

-

Prepare the protein structures by removing water molecules, adding hydrogens, and assigning charges.

-

Generate a 3D conformation of the methanone derivative and perform molecular docking into the active site of each selected target using software like AutoDock or Glide.

-

Analyze the resulting docking scores and binding poses to predict binding affinity and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[8]

-

-

Rationale: Given the high probability of kinase inhibition, a broad kinase screen is the most direct method for initial target identification.

-

Procedure:

-

Synthesize a sufficient quantity of the lead (this compound derivative.

-

Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a large panel of recombinant human kinases (typically >400).

-

The primary screen is usually performed at a single high concentration (e.g., 1 µM or 10 µM).

-

The output is typically reported as "% inhibition" relative to a control.

-

-

Data Analysis: Identify "hits" – kinases that are inhibited above a certain threshold (e.g., >50% or >70% inhibition).

Caption: Stage 1 Workflow: Initial Target Identification.

Workflow Stage 2: Target Validation and Potency Determination

Once a list of putative targets is generated, the next stage involves confirming these interactions and quantifying the compound's potency.

-

Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity (IC50).

-

Methodology:

-

For each validated "hit" kinase from the primary screen, perform a dose-response assay.

-

Prepare a serial dilution of the methanone derivative (e.g., 10-point, 3-fold dilutions starting from 10 µM).

-

Perform an in vitro kinase activity assay using a recombinant enzyme, a specific substrate, and ATP. The method can be radiometric (³²P-ATP) or, more commonly, fluorescence/luminescence-based (e.g., ADP-Glo™, Z'-LYTE™).

-

Measure enzyme activity at each compound concentration.

-

Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

| Parameter | Description | Typical Value/Range |

| Enzyme Source | Recombinant human kinase | Commercial |

| Substrate | Specific peptide or protein | Varies by kinase |

| ATP Concentration | Near the Km for ATP | 1-100 µM |

| Compound Conc. | 10-point dose-response | 1 nM - 10 µM |

| Detection Method | Luminescence (ADP-Glo) | Plate Reader |

| Primary Endpoint | IC50 (nM or µM) | < 1 µM is desirable |

| Table 1: Summary of a typical in vitro kinase IC50 assay format. |

-

Rationale: To confirm that the compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

-

Procedure:

-

Treat intact cancer cells (e.g., A549, MCF-7) with the methanone derivative or a vehicle control.

-

Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

-

Centrifuge to pellet the denatured, aggregated proteins.

-

Analyze the soluble fraction for the presence of the target protein using Western blotting or mass spectrometry.

-

-

Interpretation: A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle control, indicating direct binding.

Workflow Stage 3: Elucidating Cellular Mechanism of Action

Confirming target engagement is crucial, but understanding the downstream functional consequences of this engagement is the ultimate goal.

-

Objective: To determine if the compound inhibits the phosphorylation of a kinase's downstream substrates in a cellular context.

-

Procedure:

-

Select a cell line known to have an active signaling pathway involving the target kinase (e.g., A549 cells for EGFR, which have high basal EGFR activity).

-

Treat the cells with the methanone derivative at various concentrations (e.g., 0.1x, 1x, 10x the IC50) for a defined period (e.g., 2 hours).

-

If the pathway requires stimulation, treat with the appropriate growth factor (e.g., EGF for the EGFR pathway).

-

Lyse the cells and perform Western blot analysis using antibodies against the total target protein (e.g., total EGFR) and its phosphorylated form (e.g., phospho-EGFR Tyr1068), as well as key downstream effectors (e.g., phospho-AKT, phospho-ERK).

-

-

Interpretation: A dose-dependent decrease in the phosphorylation of the target and its downstream substrates, without a change in total protein levels, validates the compound's mechanism of action.

Caption: Hypothetical inhibition of the EGFR signaling cascade.

Finally, connect target inhibition to a cancer-relevant phenotype.

-

Anti-proliferative Assays (MTT/MTS): Treat various cancer cell lines with the compound to determine its effect on cell viability and calculate the GI50 (concentration for 50% growth inhibition).

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1/S or G2/M), which is a common outcome of kinase inhibition.[2]

-

Apoptosis Assays: Use methods like Annexin V/PI staining or caspase activity assays to determine if the compound induces programmed cell death.[9]

Conclusion and Future Directions

The (this compound scaffold represents a rationally designed hybrid structure with high potential for interacting with key biological targets in oncology. While direct experimental data is nascent, the established pharmacology of its quinazoline and quinoline components provides a strong foundation for targeted investigation. The systematic workflow detailed in this guide—progressing from broad in silico and biochemical screening to rigorous cellular target validation and mechanistic studies—offers a clear and efficient path for drug development professionals. By elucidating the specific molecular targets and mechanisms of action, researchers can unlock the full therapeutic potential of this promising new class of compounds and pave the way for the development of novel, targeted cancer therapies.

References

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. AFINIDAD LXXXI, 607 | 541. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28). [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

-

Review on recent development of quinoline for anticancer activities. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025-08-27). [Link]

-

Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. (2015-12-01). [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. [Link]

-

(this compound. (2024-04-01). [Link]

-

Computational/in silico methods in drug target and lead prediction. [Link]

-

Quinoline-Based Hybrid Compounds with Antimalarial Activity. [Link]

-

(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025-10-05). [Link]

-

Biological activities of recent advances in quinazoline. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. [Link]

-

Biologically active quinoline and quinazoline alkaloids part I | Semantic Scholar. [Link]

-

Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. [Link]

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

Sources

- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Docking Studies of Novel Heterocyclic Carboxamides ...: Ingenta Connect [ingentaconnect.com]

- 9. Redirecting [linkinghub.elsevier.com]

An In-Depth Technical Guide to (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone, a heterocyclic ketone with significant potential in medicinal chemistry. As a molecule incorporating both quinazoline and quinoline scaffolds, it represents a promising building block for the development of novel therapeutic agents.[1] This document delves into its physicochemical properties, outlines detailed hypothetical protocols for its synthesis and characterization, and discusses its potential applications, grounding all information in established scientific principles.

Core Molecular Attributes and Physicochemical Profile

(this compound is a structurally complex molecule with the chemical formula C₁₈H₁₀ClN₃O.[1] Its molecular architecture, featuring a chloro-substituted quinazoline ring linked to a quinoline moiety via a ketone bridge, suggests a range of chemical reactivities and potential biological interactions. Quinazoline and quinoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3]

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1797996-68-9 | Publicly available data |

| Molecular Formula | C₁₈H₁₀ClN₃O | Publicly available data[1] |

| Molecular Weight | 319.74 g/mol | Publicly available data[1] |

| Predicted logP | 3.5 - 4.5 | ChemAxon, ALOGPS[4][5] |

| Predicted Solubility | Low aqueous solubility | Based on high logP and aromatic nature[6][7] |

| Predicted pKa | Basic (quinoline N): 4.0-5.0; Basic (quinazoline N): 1.0-2.0 | ACD/Labs, ChemAxon |

Note on Predicted Values: The predicted values for logP, solubility, and pKa are derived from computational algorithms and should be considered estimates. Experimental determination is necessary for definitive characterization.

Hypothetical Synthesis Protocol

The synthesis of (this compound can be logically approached through a multi-step process involving the preparation of key intermediates: a 4-chloroquinazoline derivative and a quinoline-2-carbonyl precursor, followed by their coupling. This proposed methodology is based on established synthetic routes for similar heterocyclic compounds.[8][9][10]

Workflow for the Synthesis of (this compound

Caption: A hypothetical synthetic workflow for (this compound.

Step-by-Step Methodology

Part A: Synthesis of Quinoline-2-carbonyl chloride

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoline-2-carboxylic acid (1 equivalent).

-

Chlorination: Add thionyl chloride (SOCl₂) (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

-

Work-up: Remove the excess thionyl chloride under reduced pressure. The resulting crude quinoline-2-carbonyl chloride is typically used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.[11]

Part B: Synthesis of 4-Chloroquinazoline

-

Formation of Quinazolin-4(3H)-one: Reflux anthranilamide (1 equivalent) with an excess of formic acid for 4-6 hours.

-

Isolation: Upon cooling, the product precipitates. Filter the solid, wash with water, and dry to yield quinazolin-4(3H)-one.

-

Chlorination: In a well-ventilated fume hood, reflux the quinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The precipitate is filtered, washed with a cold, dilute sodium bicarbonate solution, and then with water. Dry the crude product to obtain 4-chloroquinazoline.[12]

Causality: This two-step process is a well-established route for the synthesis of 4-chloroquinazolines. The initial cyclization of anthranilamide with formic acid forms the quinazolinone ring, and subsequent treatment with POCl₃ replaces the hydroxyl group with a chlorine atom, creating a reactive site for further functionalization.[13]

Part C: Friedel-Crafts Acylation to Yield the Final Product

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloroquinazoline (1 equivalent) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane.

-

Addition of Acyl Chloride: Cool the mixture in an ice bath and slowly add a solution of quinoline-2-carbonyl chloride (1 equivalent) in the same dry solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group. The Lewis acid catalyst polarizes the acyl chloride, making it a more potent electrophile for the attack by the electron-rich quinazoline ring.

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized (this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Workflow for Product Characterization

Caption: A standard workflow for the purification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinazoline and quinoline rings. The specific chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the 18 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (around 180-190 ppm).

Protocol:

-

Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data and analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.[14][15][16][17]

Causality: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an HRMS instrument with an appropriate ionization technique, such as electrospray ionization (ESI).

-

The resulting mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of C₁₈H₁₀ClN₃O. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should also be observed.[18][19]

Causality: HRMS provides an unambiguous confirmation of the molecular formula by measuring the mass with high precision.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

Protocol:

-

Develop a suitable HPLC method, typically using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid.

-

Inject a solution of the purified compound and monitor the elution profile using a UV detector at an appropriate wavelength.

-

A pure sample should exhibit a single, sharp peak. The purity can be quantified by integrating the peak area.[20][21]

Causality: HPLC is a highly sensitive and quantitative technique for separating components in a mixture, making it the gold standard for purity determination in pharmaceutical and chemical research.

Potential Applications and Future Directions

The hybrid structure of (this compound suggests several promising avenues for research and development:

-

Anticancer Drug Discovery: Both quinazoline and quinoline moieties are present in numerous approved and investigational anticancer drugs.[2] This compound could serve as a scaffold for the development of new kinase inhibitors or other targeted therapies.

-

Antimalarial Research: The quinoline core is famously associated with antimalarial activity (e.g., chloroquine). The potential of this novel derivative as an antimalarial agent warrants investigation.[1]

-

Fragment-Based Drug Design: As a "building block," this molecule can be further modified at the 4-position of the quinazoline ring, where the chlorine atom can be displaced by various nucleophiles to generate a library of derivatives for screening against a wide range of biological targets.[8]

Conclusion

(this compound is a molecule of significant interest for chemical and pharmaceutical research. While detailed experimental data is currently sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and methodologies. The protocols and insights presented herein are intended to empower researchers to explore the full potential of this promising heterocyclic compound.

References

-

A Novel Method for the Synthesis of 2-Ketomethylquinolines. (n.d.). Academia.edu. Retrieved February 13, 2026, from [Link]

-

Synthesis of 2-alkylquinolines via a cascade annulation of β-keto esters with 2-styrylanilines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. (2013). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Retrieved February 13, 2026, from [Link]

-

Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (n.d.). University of Southampton ePrints. Retrieved February 13, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. Retrieved February 13, 2026, from [Link]

-

Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. (2013). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Synthesis of 2-quinolones. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

The possible mechanism for the synthesis of 2-acyl-4-aminoquinazolines... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

(this compound. (2024). Drug Delivery. Retrieved February 13, 2026, from [Link]

-

Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). CORE. Retrieved February 13, 2026, from [Link]

-

HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Predicting the solubility of given molecules remains crucial in the pharmaceutical industry. (2024). arXiv. Retrieved February 13, 2026, from [Link]

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. Retrieved February 13, 2026, from [Link]

-

Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. Retrieved February 13, 2026, from [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (n.d.). ChemAxon. Retrieved February 13, 2026, from [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. (n.d.). Ukrainian Chemistry Journal. Retrieved February 13, 2026, from [Link]

-

Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. (2024). ChemRxiv. Retrieved February 13, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. (2016). PubMed. Retrieved February 13, 2026, from [Link]

-

Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

cis-[3-(2-Chloro-6-methylquinolin-3-yl)oxiran-2-yl]- (p-tolyl)methanone. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 13, 2026, from [Link]

-

Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. (2024). PubMed. Retrieved February 13, 2026, from [Link]

Sources

- 1. This compound - Drug Delivery [ebclink.com]

- 2. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemaxon.com [chemaxon.com]

- 5. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 6. arxiv.org [arxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. tsijournals.com [tsijournals.com]

- 17. researchgate.net [researchgate.net]

- 18. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Convergence of Nitrogen Heterocycles: A Technical Guide to Quinazoline and Quinoline Pharmacophores

Executive Summary: The Privileged Scaffold Paradigm

In medicinal chemistry, few structural motifs command the ubiquity of the quinazoline and quinoline ring systems. Defined as "privileged scaffolds" by Evans et al., these nitrogen-containing heterocycles possess the unique electronic and steric capability to bind promiscuously yet specifically to a diverse array of protein targets—most notably kinases and DNA topoisomerases.

This guide analyzes the historical trajectory of these pharmacophores, moving from the serendipitous discovery of natural products to the rational design of third-generation covalent inhibitors. It culminates in a validated synthetic protocol for the 4-anilinoquinazoline core, the structural engine behind the EGFR-inhibitor revolution.

Part 1: The Quinoline Foundation

From Antimalarial Origins to DNA Intercalation

The quinoline scaffold (benzo[b]pyridine) traces its lineage to the isolation of Quinine from Cinchona bark in 1820. However, its transition from an anti-infective to an oncology staple represents a masterclass in structure-activity relationship (SAR) evolution.

-

The Antimalarial Era: Synthetic derivatives like Chloroquine utilized the 4-aminoquinoline core. The mechanism relied on

- -

The Topoisomerase Pivot: The discovery of Camptothecin (containing a quinoline moiety fused within a pentacyclic system) shifted focus to DNA intercalation. The planar quinoline system slides between base pairs, stabilizing the Topoisomerase I-DNA cleavable complex, leading to apoptosis.

Modern Kinase Application

While historically associated with DNA targeting, modern SAR has repurposed the quinoline scaffold for kinase inhibition. Lenvatinib (a multikinase inhibitor) utilizes a quinoline-carboxamide motif to occupy the ATP-binding pocket of VEGFR2, demonstrating the scaffold's versatility as a bioisostere for adenosine.

Part 2: The Quinazoline Revolution (EGFR Inhibition)

The quinazoline ring (benzo[d]pyrimidine) is the cornerstone of modern targeted therapy, specifically for the Epidermal Growth Factor Receptor (EGFR).

The 4-Anilinoquinazoline Breakthrough

In the 1990s, high-throughput screening identified that the 4-anilinoquinazoline scaffold mimicked the adenine ring of ATP. This led to the development of Gefitinib (Iressa) and Erlotinib (Tarceva).

Mechanistic Causality:

-

N1 Interaction: The N1 nitrogen accepts a hydrogen bond from the backbone amide of Met793 (hinge region).

-

C4-Aniline: The aniline moiety projects into the hydrophobic pocket, determining selectivity.

-

Solvent Front: Substituents at C6 and C7 (often solubilizing morpholine or ether groups) extend towards the solvent, improving pharmacokinetics.

Pathway Visualization: EGFR Signal Transduction & Inhibition

The following diagram illustrates the critical signaling cascade and the precise intervention point of quinazoline inhibitors.

Figure 1: The EGFR signaling cascade demonstrating the competitive binding mechanism of Quinazoline inhibitors at the ATP-binding site.

Part 3: Comparative SAR and Hybridization

The evolution of these pharmacophores is best understood by comparing their generations and the rationale behind hybridizing them (e.g., fusing quinazoline and quinoline features for dual-target inhibition).

Table 1: SAR Evolution of Nitrogen Heterocycle Inhibitors

| Generation | Representative Drug | Scaffold | Key Structural Feature | Mechanism/Target |

| 1st Gen | Gefitinib (Iressa) | 4-Anilinoquinazoline | 3-chloro-4-fluoroaniline | Reversible ATP-competitive (EGFR WT) |

| 2nd Gen | Afatinib (Gilotrif) | 4-Anilinoquinazoline | Acrylamide Michael Acceptor | Covalent binding to Cys797 (EGFR/HER2) |

| 3rd Gen | Osimertinib (Tagrisso) | Pyrimidine (Quinazoline-like) | Indole position shift | Mutant selective (T790M); spares WT EGFR |

| Hybrid | Cediranib | Quinazoline-Indole | Ether linkage | Dual inhibition (VEGFR/PDGFR) |

The Hybrid Rationale: Recent medicinal chemistry efforts focus on Quinazoline-Quinoline hybrids .[1][2][3] By linking a quinazoline headgroup (for kinase affinity) with a quinoline tail (for intercalation or secondary pocket binding), researchers aim to overcome resistance mechanisms like the T790M mutation.

Part 4: Technical Core – Synthetic Methodology

Validated Protocol: The Modified Niementowski Synthesis

Workflow Logic

-

Cyclization: Anthranilic acid + Formamide

Quinazolinone.[4] -

Activation: Conversion of the tautomeric hydroxyl group to a leaving group (Cl) using POCl

. -

S

Ar: Nucleophilic aromatic substitution with the specific aniline.

Visual Workflow

Figure 2: Step-wise synthetic pathway for the 4-anilinoquinazoline pharmacophore.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloroquinazoline (The Activated Core)

-

Reagents: Quinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (POCl

, 10.0 eq), N,N-Dimethylaniline (catalytic). -

Procedure:

-

Suspend quinazolinone in neat POCl

under an inert atmosphere (Ar or N -

Add catalytic N,N-dimethylaniline. Why? This acts as a base to scavenge HCl and catalyzes the formation of the Vilsmeier-Haack type intermediate.

-

Reflux at 105°C for 2–4 hours. Critical Checkpoint: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material spot (baseline) should disappear, replaced by a high-R

spot. -

Quenching (Hazard Control): Cool to RT. Slowly pour the reaction mixture onto crushed ice/ammonia water. Caution: Exothermic hydrolysis of excess POCl

. -

Extract with Dichloromethane (DCM), dry over Na

SO

-

Step 2: S

-

Reagents: 4-Chloroquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).

-

Procedure:

-

Dissolve 4-chloroquinazoline in Isopropanol (iPrOH). Why iPrOH? It is a polar protic solvent that solubilizes the reactants but often precipitates the product as the HCl salt.

-

Add the aniline derivative.

-

Reflux at 85°C for 3 hours.

-

Self-Validating Isolation: Upon cooling, the target compound usually precipitates as the hydrochloride salt. Filter the solid.[4]

-

Wash with cold diethyl ether to remove unreacted aniline.

-

Part 5: Future Directions

The future of these scaffolds lies in PROTACs (Proteolysis Targeting Chimeras) . By tethering a quinazoline EGFR binder to an E3 ligase ligand (like Thalidomide), researchers are degrading the protein rather than just inhibiting it. This utilizes the quinazoline not as a functional blocker, but as a high-affinity "hook," extending the lifespan of this privileged structure well into the next decade of drug discovery.

References

-

Evans, B. E., et al. (1988). Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists. Journal of Medicinal Chemistry.

-

Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

-

Niementowski, S. (1895).[5][6] Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie.

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[7][8][9][10] Current Medicinal Chemistry.

-

Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[11] Journal of Biological Chemistry.

Sources

- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Niementowski_quinazoline_synthesis [chemeurope.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. malariaworld.org [malariaworld.org]

- 9. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the reactivity of the methanone bridge in heterocyclic systems

The Heteroaryl Methanone Bridge: Reactivity, Synthesis, and Metabolic Profiling in Drug Discovery

Executive Summary

In medicinal chemistry, the methanone bridge (a diaryl or heteroaryl ketone linker,